4-氨基-2-溴苯甲腈

描述

Synthesis Analysis

The synthesis of 4-Amino-2-bromobenzonitrile involves a two-step process starting from 2-bromobenzonitriles. A key method employs palladium-catalyzed arylation followed by acidic deprotection/cyclization, offering an efficient alternative to the typical S(N)Ar reaction (Lefebvre, Cailly, Fabis, & Rault, 2010). Additionally, a scalable synthesis via bromodeboronation of cyano-phenylboronic acids has been developed, showcasing the transformation's generality through a series of aryl boronic acids (Szumigala, Devine, Gauthier, & Volante, 2004).

Molecular Structure Analysis

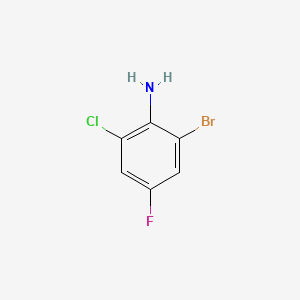

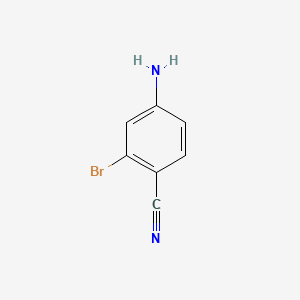

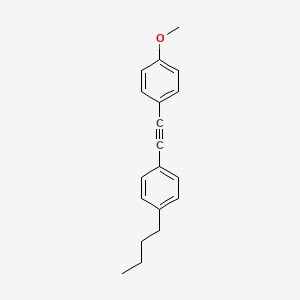

The molecular structure of 4-Amino-2-bromobenzonitrile shows that the amino and cyano groups can form intermolecular hydrogen bonds with water, indicating two stable isomers. The substitution of the CN group changes the electronic nature of the amino group from a proton acceptor to a proton donor (Sakota et al., 2001).

Chemical Reactions and Properties

4-Amino-2-bromobenzonitrile participates in various chemical reactions, including the synthesis of substituted 3-aminoindazoles through a CuBr-catalyzed coupling/condensation cascade process, demonstrating the compound's versatility in forming substituted 3-aminoindazoles with different substituents (Xu, Peng, Pan, Jiang, & Ma, 2013).

科学研究应用

除草剂抗性

4-氨基-2-溴苯甲腈在转基因植物中发展除草剂抗性方面发挥作用。Stalker、Mcbride和Malyj(1988)的一项研究表明,在转基因烟草植物中引入编码一种将除草剂溴氰酸苯酯转化为非毒代谢物的腈酶的基因,可赋予植物对该除草剂的抗性。这种方法为创造抗除草剂的作物打开了可能性,从而提高了农业生产力,同时最大限度地减少了环境影响 (Stalker, Mcbride, & Malyj, 1988)。

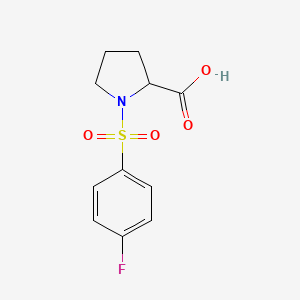

合成和表征银(I)配合物

钱、袁、张和方(2016)的研究涉及使用来自含卤素的氰基苯胺的配体合成和表征与Ag(I)形成的配合物,包括4-氨基-2-溴苯甲腈。该研究的发现,包括这些配合物的结晶行为和抗菌性质,在配位化学和微生物学领域具有重要意义 (Qian, Yuan, Zhang, & Fang, 2016)。

在抗癌化合物中的应用

Pilon、Brás、Côrte-Real等人(2020)合成了一系列含有4-氨基-2-溴苯甲腈的铁(II)-环戊二烯基化合物。这些化合物对结肠癌和三阴性乳腺癌细胞显示出强大的活性。该研究突显了4-氨基-2-溴苯甲腈衍生物在新型抗癌药物开发中的潜力 (Pilon et al., 2020)。

合成取代的3-氨基吲唑

Xu、彭、潘等人(2013)描述了一种使用2-溴苯甲腈(包括4-氨基-2-溴苯甲腈)进行铜溴催化的偶联反应来制备取代的3-氨基吲唑。这些发现在有机合成领域具有重要意义,特别是在创造具有潜在药理应用的复杂分子方面 (Xu, Peng, Pan, Jiang, & Ma, 2013)。

杂环化合物的抗菌活性

在Khan(2017)的一项研究中,从4-氨基-2-溴苯甲腈合成的化合物表现出显著的抗菌活性。这项研究对于开发新的抗菌剂并了解化学结构在抗菌效力中的作用至关重要 (Khan, 2017)。

安全和危害

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用机制

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . The bromine atom can be replaced by other groups, leading to changes in the molecule’s properties and interactions.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP3A4, which are important enzymes involved in drug metabolism .

Action Environment

The action, efficacy, and stability of 4-Amino-2-bromobenzonitrile can be influenced by various environmental factors . These include the pH of the environment, the presence of other interacting molecules, and the specific biological context. For instance, its absorption can be influenced by the properties of the gastrointestinal tract, and its metabolism can be affected by the presence of other drugs that interact with the same metabolic enzymes .

属性

IUPAC Name |

4-amino-2-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGPHDNNWRFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356451 | |

| Record name | 4-amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromobenzonitrile | |

CAS RN |

53312-82-6 | |

| Record name | 4-amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Amino-2-bromobenzonitrile in the formation of Silver(I) complexes?

A1: In the study, 4-Amino-2-bromobenzonitrile (L4) acts as a ligand, donating electrons to the Silver(I) ion (Ag+) to form a coordination complex. Specifically, two L4 molecules coordinate with one Ag+ ion, resulting in a 1-D polymeric cationic chain denoted as ∞{[Ag(L4)2]+} []. This chain formation is further stabilized by nitrate (NO3−) anions acting as 5-connector bridging groups, ultimately contributing to the complex's three-dimensional network structure [].

Q2: Does the research indicate any potential applications for the Silver(I) complex containing 4-Amino-2-bromobenzonitrile?

A2: The research primarily focuses on the synthesis, characterization, and antibacterial activity of various Silver(I) complexes, including the one with 4-Amino-2-bromobenzonitrile. While the study doesn't delve into specific applications, it highlights the complex's promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. This finding suggests potential applications in areas requiring antibacterial agents, though further research is needed to explore these possibilities in depth.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)